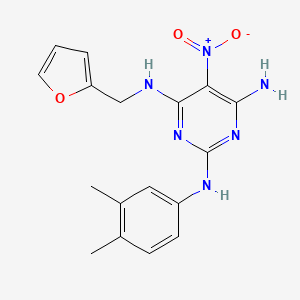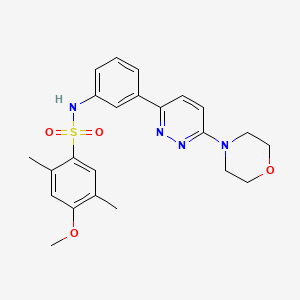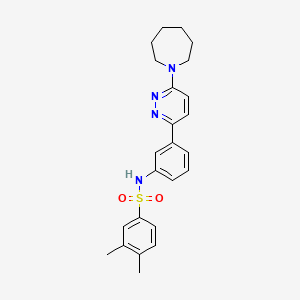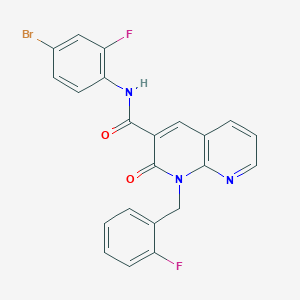methanone](/img/structure/B14971651.png)
[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone: is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often found in natural products and synthetic compounds. This particular compound features a unique structure that combines an ethoxyphenyl group, a tetrahydro-beta-carboline core, and a methylphenyl methanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydro-beta-carboline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions.
Next, the ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst. Finally, the methylphenyl methanone moiety can be attached via a nucleophilic substitution reaction, using a suitable leaving group and base.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-beta-carboline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ketone group in the methylphenyl methanone moiety, potentially converting it to an alcohol.
Substitution: The ethoxyphenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, beta-carbolines are known for their potential as neuroprotective agents. This compound could be investigated for its effects on neurological pathways and its ability to interact with neurotransmitter receptors.
Medicine: Medically, beta-carbolines have shown promise in the treatment of various conditions, including cancer, depression, and neurodegenerative diseases. This compound could be explored for its therapeutic potential in these areas.
Industry: Industrially, the compound’s unique properties could be harnessed in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone is likely to involve interactions with specific molecular targets and pathways. Beta-carbolines are known to bind to various receptors in the brain, including serotonin and dopamine receptors. This binding can modulate neurotransmitter release and uptake, leading to potential therapeutic effects.
Additionally, the compound may interact with enzymes involved in oxidative stress and inflammation, providing neuroprotective and anti-inflammatory benefits. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Harmine: Another beta-carboline with neuroprotective and anticancer properties.
Harmaline: Known for its psychoactive effects and potential therapeutic applications.
Tetrahydroharmine: A reduced form of harmine with similar biological activities.
Uniqueness: What sets 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxyphenyl and methylphenyl methanone moieties could enhance its ability to cross biological membranes and interact with specific molecular targets.
Eigenschaften
Molekularformel |
C27H26N2O2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C27H26N2O2/c1-3-31-21-14-12-19(13-15-21)26-25-23(22-6-4-5-7-24(22)28-25)16-17-29(26)27(30)20-10-8-18(2)9-11-20/h4-15,26,28H,3,16-17H2,1-2H3 |
InChI-Schlüssel |
ZIGOKBWYVWXWRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-3-[5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B14971568.png)
![5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B14971571.png)
![1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(2,5-dimethylphenyl)urea](/img/structure/B14971574.png)


![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B14971591.png)
![ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14971602.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-phenylbutanamide](/img/structure/B14971615.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14971643.png)

![3-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14971654.png)
![N-(4-ethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14971664.png)
